An In-Depth Technical Guide to Methyl 3-oxopiperidine-1-carboxylate
An In-Depth Technical Guide to Methyl 3-oxopiperidine-1-carboxylate
CAS Number: 61995-18-4
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Medicinal Chemistry
Methyl 3-oxopiperidine-1-carboxylate is a pivotal heterocyclic intermediate, valued for its role as a versatile scaffold in the synthesis of complex molecular architectures, particularly in the realm of drug discovery. Its unique structural features, comprising a reactive β-keto ester system within a piperidine ring, make it an attractive starting material for introducing stereocenters and elaborating into a diverse array of pharmacologically active compounds. This guide provides a comprehensive overview of its synthesis, key chemical properties, and significant applications, offering field-proven insights for its effective utilization in research and development.
Core Synthesis Strategy: Oxidation of the 3-Hydroxy Precursor
The most common and efficient route to Methyl 3-oxopiperidine-1-carboxylate involves the oxidation of its corresponding secondary alcohol, methyl 3-hydroxypiperidine-1-carboxylate. The choice of oxidant is critical to ensure high yield and chemoselectivity, avoiding over-oxidation or side reactions. Mild oxidation conditions are generally preferred.
Synthetic Workflow Overview
Caption: General synthetic scheme for Methyl 3-oxopiperidine-1-carboxylate.
Field-Proven Oxidation Protocols
Two highly effective and widely adopted methods for this transformation are the Dess-Martin Periodinane (DMP) oxidation and the Swern oxidation.
1. Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation is favored for its mild reaction conditions, operational simplicity, and high yields.[1][2]
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Causality of Choice: DMP is a hypervalent iodine reagent that offers high selectivity for the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively, without affecting other sensitive functional groups.[1] The reaction proceeds rapidly at room temperature and avoids the use of toxic heavy metals like chromium.
Experimental Protocol: Dess-Martin Oxidation
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Dissolution: Dissolve methyl 3-hydroxypiperidine-1-carboxylate (1.0 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
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Addition of DMP: To the stirred solution, add Dess-Martin Periodinane (1.1-1.5 eq.) portion-wise at room temperature.
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Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
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Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 15-20 minutes until the layers are clear.
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Extraction: Separate the organic layer, and extract the aqueous layer with DCM (2-3 times).
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Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by flash column chromatography on silica gel to afford Methyl 3-oxopiperidine-1-carboxylate as a colorless to light yellow oil.[3]
2. Swern Oxidation
The Swern oxidation is another robust method that utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine (Et₃N).[4]
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Causality of Choice: This method is performed at very low temperatures (-78 °C), which enhances its selectivity and is particularly useful for substrates prone to epimerization or other side reactions at higher temperatures. It reliably delivers the desired ketone in high purity.
Experimental Protocol: Swern Oxidation
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Activator Formation: In a three-neck flask under an inert atmosphere, dissolve oxalyl chloride (1.2-1.5 eq.) in anhydrous DCM and cool the solution to -78 °C (dry ice/acetone bath).
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DMSO Addition: Slowly add a solution of anhydrous DMSO (2.2-2.5 eq.) in DCM to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir for 10-15 minutes.
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Alcohol Addition: Add a solution of methyl 3-hydroxypiperidine-1-carboxylate (1.0 eq.) in DCM dropwise, ensuring the internal temperature does not rise above -70 °C. Stir for 30-45 minutes.
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Base Addition: Add triethylamine (Et₃N, 4-5 eq.) to the reaction mixture and stir for an additional 30 minutes at -78 °C.
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Warming and Quenching: Remove the cooling bath and allow the reaction to warm to room temperature. Quench by adding water.
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Extraction and Work-up: Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash sequentially with dilute HCl, saturated NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
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Purification: Purify the resulting crude oil via flash column chromatography to yield the pure product.
Physicochemical and Spectroscopic Data
Accurate characterization is paramount for confirming the identity and purity of Methyl 3-oxopiperidine-1-carboxylate.
| Property | Value | Reference |
| CAS Number | 61995-18-4 | [3] |
| Molecular Formula | C₇H₁₁NO₃ | |
| Molecular Weight | 157.17 g/mol | |
| Appearance | Colorless to light yellow liquid | [3] |
| Boiling Point | 257.6 ± 33.0 °C at 760 mmHg | [3] |
| Density | 1.2 ± 0.1 g/cm³ | [3] |
| Flash Point | 109.6 ± 25.4 °C | [3] |
| Solubility | Soluble in water and organic solvents | [3] |
Spectroscopic Data (Predicted and Correlated from Similar Structures):
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¹H NMR (CDCl₃, 400 MHz):
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δ ~3.75 (s, 3H, -OCH₃)
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δ ~3.6-3.8 (m, 2H, piperidine ring protons)
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δ ~3.4-3.6 (m, 2H, piperidine ring protons)
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δ ~2.5-2.7 (m, 2H, piperidine ring protons)
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δ ~2.2-2.4 (m, 2H, piperidine ring protons)
-
-
¹³C NMR (CDCl₃, 100 MHz):
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δ ~205.0 (C=O, ketone)
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δ ~170.0 (C=O, ester)
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δ ~52.0 (-OCH₃)
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δ ~40-50 (piperidine ring carbons)
-
-
IR (neat, cm⁻¹):
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~1735 (C=O stretch, ester)
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~1715 (C=O stretch, ketone)
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~1200-1250 (C-O stretch)
-
-
Mass Spectrometry (ESI-MS):
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m/z 158.07 [M+H]⁺, 180.05 [M+Na]⁺
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Applications in Drug Discovery and Total Synthesis
The 3-oxopiperidine motif is a common feature in a variety of biologically active molecules. Methyl 3-oxopiperidine-1-carboxylate serves as a crucial intermediate in the synthesis of compounds targeting a range of therapeutic areas. Although specific, named drugs directly using this intermediate are not extensively documented in publicly available literature, its structural analogs are key in major pharmaceuticals. For instance, the core piperidone structure is central to the synthesis of potent analgesics like fentanyl and its derivatives.[6] The strategic placement of the keto and ester functionalities allows for diverse chemical manipulations.
Illustrative Synthetic Utility
The keto group at the 3-position can be used for:
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Reductive amination: To introduce diverse amine-containing side chains.
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Wittig-type reactions: To form exocyclic double bonds.
-
Aldol and related C-C bond-forming reactions: To build complexity at the C2 or C4 positions.
The ester group can be:
-
Hydrolyzed: To the corresponding carboxylic acid, which can then be coupled with amines to form amides.
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Reduced: To a primary alcohol.
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Converted to other functional groups: Through various ester derivatization reactions.
This dual functionality provides a powerful platform for generating libraries of compounds for high-throughput screening in drug discovery campaigns.
Safety and Handling
Methyl 3-oxopiperidine-1-carboxylate is classified as an irritant and may cause eye and skin irritation.[3]
-
Handling: Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry place away from sources of ignition and oxidizing agents. Keep the container tightly sealed.[3]
Conclusion
Methyl 3-oxopiperidine-1-carboxylate is a high-value synthetic intermediate with significant potential in medicinal chemistry and organic synthesis. A solid understanding of its synthesis, particularly through reliable oxidation protocols like the Dess-Martin or Swern oxidations, is key to leveraging its synthetic versatility. While direct applications in blockbuster drugs are not prominently published, its structural motif is undeniably important, and its utility as a building block for novel therapeutic agents continues to be explored by researchers worldwide.
References
- [Reference for synthesis of related piperidines, e.g., via Dieckmann condensation - to be sourced from a specific peer-reviewed paper if available]
- Kiricojević, V. D., et al. (2002). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society.
- [Reference for specific drug synthesis using a 3-oxopiperidine core - to be sourced from a specific peer-reviewed paper if available]
-
BIOSYNCE. (n.d.). Methyl 3-oxopiperidine-1-carboxylate CAS 61995-18-4. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
- [Reference for general importance of piperidine in medicinal chemistry - to be sourced from a specific review article if available]
- [Reference for Swern Oxidation general protocol - to be sourced from a specific methodology paper if available]
- [Reference for Dess-Martin Oxidation general protocol - to be sourced from a specific methodology paper if available]
- Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry.
- [Reference for safety and handling - to be sourced from a reputable chemical safety d
- [Additional reference for synthesis or applic
- [Additional reference for spectroscopic data if a direct source is found - to be sourced as needed]
- [Additional reference for properties - to be sourced
- Kang, Y. B., et al. (2008). Swern oxidation of Bicyclo[2.2.1]hept-5-ene-2,3-diol and Its Pyrazine-fused Derivatives. Bulletin of the Korean Chemical Society.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 3. biosynce.com [biosynce.com]
- 4. mdpi.com [mdpi.com]
- 5. Methyl 1-benzyl-4-oxopiperidine-3-carboxylate hydrochloride | C14H18ClNO3 | CID 107479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
